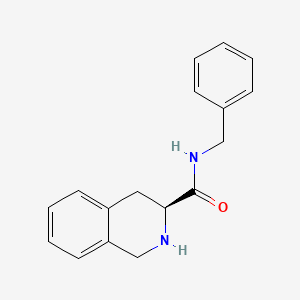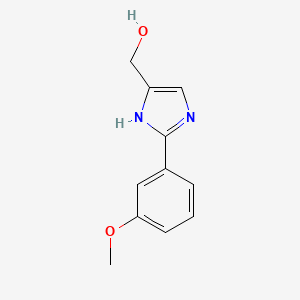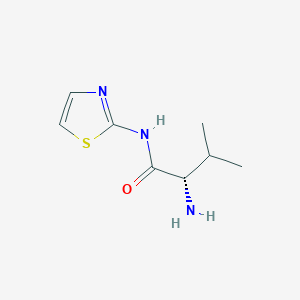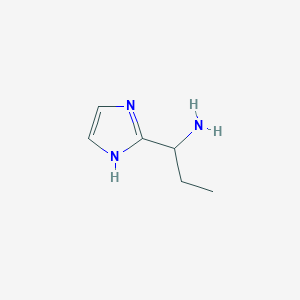
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 1,2,3,4-tetrahydroisoquinoline.
Formation of the Amide Bond: The key step involves the formation of the amide bond between the benzylamine and the carboxylic acid group of the tetrahydroisoquinoline. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Chiral Resolution: The chiral center at the 3-position of the tetrahydroisoquinoline ring can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.
化学反应分析
Types of Reactions
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted benzyl derivatives.
科学研究应用
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
相似化合物的比较
Similar Compounds
®-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxamide group but shares the tetrahydroisoquinoline core structure.
N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of the carboxamide.
Uniqueness
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its specific chiral configuration and the presence of both the benzyl and carboxamide groups, which contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
(3S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C17H18N2O/c20-17(19-11-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)12-18-16/h1-9,16,18H,10-12H2,(H,19,20)/t16-/m0/s1 |
InChI 键 |
RRMATRWXXIYEQE-INIZCTEOSA-N |
手性 SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
规范 SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B11747523.png)

![3-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11747536.png)


![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11747551.png)

![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747577.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11747586.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747588.png)
![1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B11747589.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747593.png)
![1-ethyl-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11747595.png)
